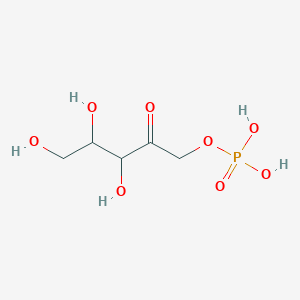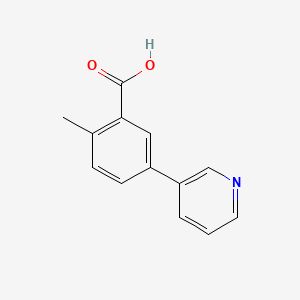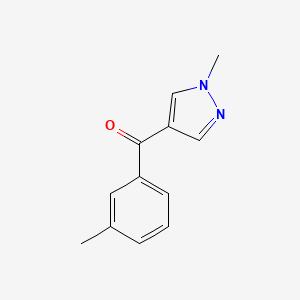
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- is a halogenated organic compound with the molecular formula C₂H₂Br₂ClF₂O. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a methoxy group attached to the ethane backbone. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- typically involves the halogenation of ethane derivatives. One common method is the addition of bromine and chlorine to a fluorinated ethane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the halogenation process. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials such as ethylene, bromine, chlorine, and fluorine sources. The process includes halogenation, fluorination, and methoxylation steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- can be compared with other halogenated ethanes, such as:
Ethane, 1,2-dibromo-1-chloro-: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
Ethane, 1,2-dibromo-1,2-difluoro-: Lacks the chlorine and methoxy groups, leading to variations in chemical behavior and uses.
Ethane, 1,2-dichloro-1,2-difluoro-: Lacks the bromine and methoxy groups, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
422-11-7 |
|---|---|
Formule moléculaire |
C3H3Br2ClF2O |
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
1,2-dibromo-1-chloro-1,2-difluoro-2-methoxyethane |
InChI |
InChI=1S/C3H3Br2ClF2O/c1-9-3(5,8)2(4,6)7/h1H3 |
Clé InChI |
QZWPOLVCZABTPV-UHFFFAOYSA-N |
SMILES canonique |
COC(C(F)(Cl)Br)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



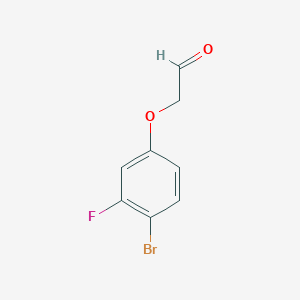
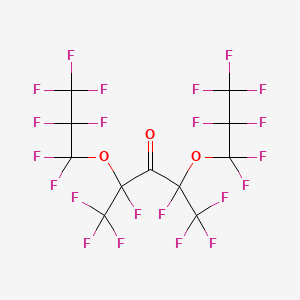
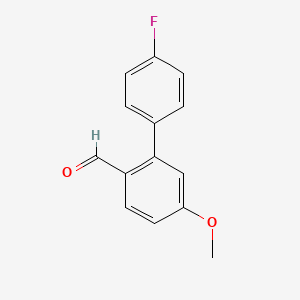
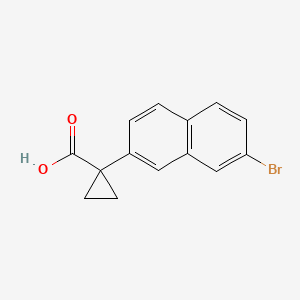
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
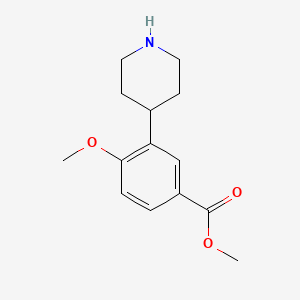
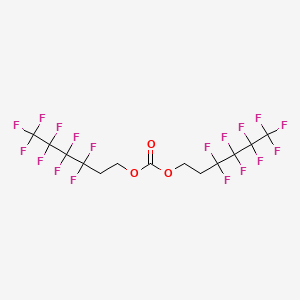
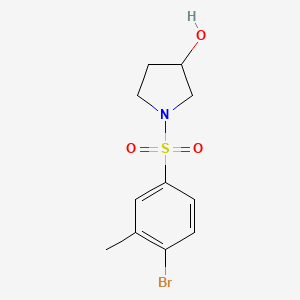
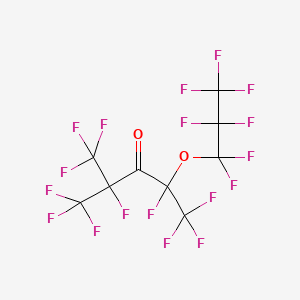
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
